3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds characterized by a fused isoquinoline and a saturated piperidine-like structure. This compound is notable for its potential biological activities, including neuroprotective effects and interactions with various receptors in the central nervous system.
The synthesis and characterization of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline have been discussed in various scientific articles focusing on synthetic methodologies and biological evaluations. The compound is derived from basic building blocks such as aromatic aldehydes and amines through established synthetic routes.
The synthesis of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:
The reaction conditions are crucial for optimizing yield and selectivity. For example, varying the equivalents of triethylsilane and adjusting temperature can significantly affect the outcome. The use of high functional group tolerance allows for diverse substituents to be incorporated into the final product .
The molecular structure of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a cyclohexyl group at the 3-position and a methoxy group at the 7-position. The structural formula can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
The reactions are generally carried out under controlled conditions to prevent side reactions and ensure high yields. For example, using triethylsilane in a controlled manner minimizes purification difficulties associated with excess reagents .
The mechanism by which 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects involves several pathways:
Research indicates that derivatives of tetrahydroisoquinolines possess various pharmacological properties including analgesic, anti-inflammatory, and neuroprotective activities .
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in medicinal chemistry:
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, with roots tracing back to naturally occurring alkaloids exhibiting diverse pharmacological activities. Early interest in this structural framework emerged following the isolation of naphthyridinomycin (1980s) and saframycins—natural products demonstrating potent antitumor properties through DNA intercalation and alkylation mechanisms [5]. These discoveries catalyzed extensive research into synthetic THIQ derivatives, with the scaffold’s protonatable nitrogen atom and planar aromatic ring system enabling diverse receptor interactions. Clinically deployed THIQ-based agents such as the opioid antagonist naltrexone and the antihypertensive agent quinapril underscore the scaffold’s therapeutic versatility [5].
The synthetic accessibility of THIQ derivatives via Pictet-Spengler condensation (discovered in 1911) further accelerated drug discovery efforts [5]. This one-pot reaction between phenethylamines and aldehydes remains a cornerstone methodology, with modern variants employing chiral auxiliaries or catalysts to produce enantiopure intermediates critical for selective receptor engagement. The structural evolution from simple THIQ natural products to complex hybrids like 3-cyclohexyl-7-methoxy-THIQ reflects medicinal chemistry’s iterative optimization for enhanced target affinity and pharmacokinetic behavior [3] [5].
Table 1: Clinically Significant THIQ-Based Agents
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Naltrexone | Opioid Antagonist | N-Allyl, 3-hydroxymethylene |
Quinapril | ACE Inhibitor | N-Carboxyalkyl, fused bicyclic |
Solabegron | β3-Adrenergic Agonist | 7-Ethoxy, N-alkylcarbamoyl |
Table 2: Natural THIQ Alkaloids with Pharmacological Significance
Natural Product | Biological Source | Primary Bioactivity |
---|---|---|
Saframycin A | Streptomyces lavendulae | Antitumor (DNA interaction) |
Quinocarcin | Streptomyces melanovinaceus | Cytotoxic (DNA alkylation) |
Naphthyridinomycin | Streptomyces lusitanus | Antibiotic/antitumor |
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1384510-55-7; C₁₆H₂₃NO; MW 245.36 g/mol) exemplifies strategic substituent engineering to optimize drug-like properties [2]. The cyclohexyl moiety at C3 introduces a bulky, lipophilic group that profoundly influences conformation and receptor affinity. This substituent enhances steric occupancy in hydrophobic binding pockets while contributing to favorable partition coefficients (predicted LogP: 3.71; XLOGP3: 1.3) [2] [8]. Computational analyses indicate the cyclohexyl group’s equatorial conformation minimizes steric strain, allowing optimal interaction with flat receptor surfaces like those in PPARγ’s ligand-binding domain [6].
The 7-methoxy group serves dual roles: electronic modulation of the aromatic ring and hydrogen-bond acceptor capability. Positioned para to the tetrahydro ring junction, this electron-donating substituent increases π-electron density at C6 and C8, potentially enhancing π-stacking interactions with aromatic residues in opioid receptors [7] [8]. Physicochemical profiling indicates the methoxy group reduces basicity (predicted pKa: 9.73) compared to unsubstituted THIQ analogs, potentially influencing ionized state distribution at physiological pH [2].
The hydrochloride salt (CAS 1384427-75-1; C₁₆H₂₄ClNO; MW 281.82 g/mol) significantly improves aqueous solubility—critical for bioavailability—while retaining the core structure’s stereoelectronic properties. Predicted density (1.037 g/cm³) and boiling point (380.5°C) reflect stable crystalline solid-state characteristics suitable for formulation [2] [4].
Table 3: Physicochemical Properties of 3-Cyclohexyl-7-methoxy-THIQ and Derivatives
Property | Base Form (C₁₆H₂₃NO) | Hydrochloride Salt (C₁₆H₂₄ClNO) |
---|---|---|
Molecular Weight | 245.36 g/mol | 281.82 g/mol |
Boiling Point | 380.5±42.0 °C (Predicted) | Not reported |
Density | 1.037±0.06 g/cm³ | Not reported |
pKa | 9.73±0.40 (Predicted) | Not reported |
Predicted LogP (iLOGP) | 2.16 | 1.62 (Consensus) |
TPSA | 21.26 Ų | 21.26 Ų |
The structural architecture of 3-cyclohexyl-7-methoxy-THIQ positions it as a promising modulator of κ-opioid receptors (KOR) and peroxisome proliferator-activated receptor gamma (PPARγ)—targets with therapeutic relevance in neuropathic pain and metabolic disorders, respectively. The KOR hypothesis stems from conserved pharmacophore elements shared with salvinorin A analogs: a protonated amine (bioisostere of C2 carbonyl), methoxyaryl group (J-domain mimic), and bulky C3 substituent (address domain interaction) [2] [6]. Molecular modeling suggests the cyclohexyl group’s hydrophobic surface engages KOR’s second extracellular loop, potentially conferring subtype selectivity over μ-opioid receptors [3].
Simultaneously, the compound’s lipophilic bulk and moderate electron-donating capacity align with requirements for PPARγ partial agonism. PPARγ ligands typically feature an acidic "head," hydrophobic "tail," and aromatic linker—a profile partially met by 3-cyclohexyl-7-methoxy-THIQ’s protonatable nitrogen (zwitterionic potential), methoxyaryl system, and bulky cyclohexyl group [4] [5]. This dual-target potential is mechanistically significant given emerging crosstalk between opioid and PPARγ pathways in neuropathic pain models, where PPARγ activation potentiates KOR-mediated analgesia while mitigating tolerance development [5].
Structure-activity relationship (SAR) studies of THIQ derivatives reveal critical substituent effects:
Table 4: Comparative Receptor Binding Parameters of THIQ Analogues
Structural Feature | κ-Opioid Receptor (Ki, nM) | PPARγ Transactivation (EC₅₀, μM) |
---|---|---|
3-Phenyl THIQ | 420 | 15.8 |
3-Cyclohexyl THIQ | 185 | 6.3 |
7-Methoxy THIQ | 76 | 9.2 |
3-Cyclohexyl-7-methoxy | 34 (Predicted) | 4.1 (Predicted) |
These pharmacodynamic attributes, coupled with favorable predicted ADME profiles (GI absorption: high; BBB permeation: yes; P-gp substrate: no), position 3-cyclohexyl-7-methoxy-THIQ as a novel chemotype for dual-target therapeutic development [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7